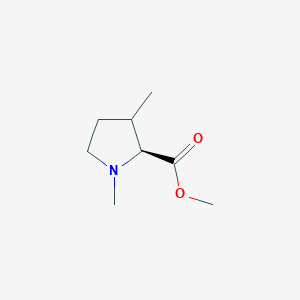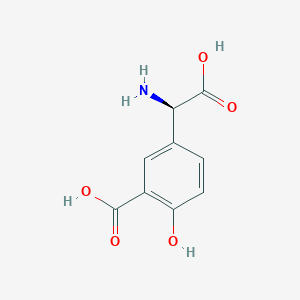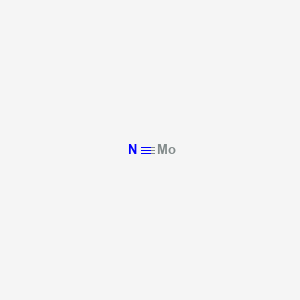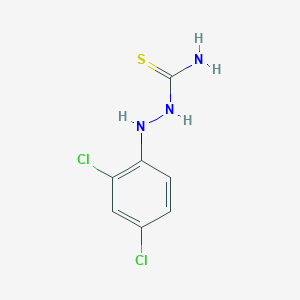
12-Molybdosilicic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Molybdosilicic acid hydrate is a complex chemical compound known for its unique structure and properties. It is commonly referred to as this compound and has the molecular formula H6Mo12O41Si. This compound is characterized by its yellow crystalline appearance and high solubility in water.
Mecanismo De Acción
Target of Action
12-Molybdosilicic acid hydrate, also known as Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+), is an inorganic compound that is widely used in the chemical industry . It primarily targets chemical reactions as a catalyst, specifically in petroleum catalysts, oxidants, and dehydrogenation agents .
Mode of Action
The compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . As a catalyst, it lowers the activation energy required for the reaction to occur, thereby increasing the reaction rate .
Biochemical Pathways
Given its role as a catalyst in petroleum and dye industries, it can be inferred that it plays a crucial role in various chemical synthesis processes .
Pharmacokinetics
It is soluble in water, alcohol, and acetone, and insoluble in benzene . This solubility profile may influence its distribution and elimination in a hypothetical biological system.
Result of Action
The primary result of the action of this compound is the acceleration of chemical reactions in which it is used as a catalyst . This leads to increased efficiency and productivity in the chemical processes it is involved in .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . It is also noted that the compound decomposes in strongly basic solutions , indicating that the pH of the environment can significantly impact its stability and efficacy.
Métodos De Preparación
The synthesis of hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) involves the reaction of molybdenum trioxide with silicon dioxide in an acidic medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and formation of the desired product. Industrial production methods often involve the use of high-purity reagents and controlled environments to maintain the quality and consistency of the compound.
Análisis De Reacciones Químicas
12-Molybdosilicic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state molybdenum compounds, while reduction reactions may produce lower oxidation state molybdenum species.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic and inorganic reactions. In biology, it has been studied for its potential role in enzyme activity and metabolic pathways. In medicine, it is explored for its potential therapeutic properties, including its use in drug delivery systems. Industrially, it is utilized in the production of high-performance materials and as a component in various chemical processes.
Comparación Con Compuestos Similares
12-Molybdosilicic acid hydrate is unique due to its specific molecular structure and properties. Similar compounds include other polyoxometalates such as phosphomolybdic acid and tungstosilicic acid. These compounds share similar structural features but differ in their elemental composition and specific applications. For instance, phosphomolybdic acid contains phosphorus instead of silicon, while tungstosilicic acid contains tungsten instead of molybdenum.
Propiedades
IUPAC Name |
hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.4H2O.36O.Si/h;;;;;;;;;;;;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGSIKCCWGOSQT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].[Si+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Mo12O40Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1823.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)
![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)


![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)

